

# A Technical Guide to the Spectroscopic Analysis of (S)-5-(hydroxymethyl)-2-pyrrolidinone

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## Compound of Interest

Compound Name: (S)-5-(Hydroxymethyl)-2-pyrrolidinone

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This document provides a comprehensive overview of the spectroscopic data for **(S)-5-(hydroxymethyl)-2-pyrrolidinone** (CAS: 17342-08-4), a key chiral building block in organic synthesis. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: (5S)-5-(hydroxymethyl)pyrrolidin-2-one[1]
- Molecular Formula: C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub>[1][2]
- Molecular Weight: 115.13 g/mol [1][2][3]
- Appearance: White to yellow solid[4]
- Melting Point: 79-80 °C[3]

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-5-(hydroxymethyl)-2-pyrrolidinone**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data Note: Specific peak assignments and coupling constants for  $^1\text{H}$  NMR are not readily available in the aggregated search results. The data below represents expected regions based on the chemical structure.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Provisional Assignment
~ 7.0 - 8.0	Broad Singlet	1H	N-H
~ 3.8 - 4.0	Multiplet	1H	CH-CH <sub>2</sub> OH
~ 3.4 - 3.6	Multiplet	2H	CH <sub>2</sub> -OH
~ 2.5 - 2.8	Broad Singlet	1H	OH
~ 2.2 - 2.4	Multiplet	2H	CH <sub>2</sub> -C=O
~ 1.8 - 2.1	Multiplet	2H	CH <sub>2</sub> -CH <sub>2</sub> -C=O

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data Note: While  $^{13}\text{C}$  NMR spectra are mentioned to exist[5], specific chemical shift values are not available in the provided search results. Typical chemical shift ranges for similar structures are provided for reference.

Chemical Shift ( $\delta$ ) ppm	Provisional Assignment
~ 175 - 180	C=O (Amide Carbonyl)
~ 60 - 65	CH <sub>2</sub> -OH (Hydroxymethyl Carbon)
~ 55 - 60	CH-NH (Chiral Center Carbon)
~ 25 - 35	CH <sub>2</sub> -C=O (Methylene adjacent to carbonyl)
~ 20 - 30	CH <sub>2</sub> -CH (Other Methylene)

Table 3: Infrared (IR) Spectroscopy Data Data is compiled from typical values for the functional groups present. Spectra for this compound are available on databases like SpectraBase[1][2].

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H Stretch (Alcohol) & N-H Stretch (Amide)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
~1680	Strong	C=O Stretch (Amide I band)
~1550	Medium	N-H Bend (Amide II band)
~1050	Medium	C-O Stretch (Primary Alcohol)

Table 4: Mass Spectrometry (MS) Data Note: Detailed fragmentation data is not available in the search results. The information below is based on the compound's molecular weight[1].

m/z	Proposed Ion	Notes
115	[M] <sup>+</sup>	Molecular Ion
116	[M+H] <sup>+</sup>	Protonated molecule, common in ESI
84	[M - CH <sub>2</sub> OH] <sup>+</sup>	Loss of the hydroxymethyl group

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of the compound.[6][7]

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-5-(hydroxymethyl)-2-pyrrolidinone**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>) in a clean vial.

- Transfer the solution into a 5 mm NMR tube.
- An internal standard, such as tetramethylsilane (TMS), is typically used for referencing the chemical shifts to 0 ppm.<sup>[7]</sup> In modern spectrometers, the solvent signal can also be used as a reference.<sup>[8]</sup>
- Data Acquisition:
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Further experiments like DEPT can be run to aid in assigning carbon types ( $\text{CH}$ ,  $\text{CH}_2$ ,  $\text{CH}_3$ ).<sup>[9]</sup>

### 3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.<sup>[10][11]</sup>

- Sample Preparation (ATR Method):
  - Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount (a few milligrams) of the solid sample directly onto the crystal.
  - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.<sup>[11]</sup>
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance

spectrum.

- Typically, spectra are collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

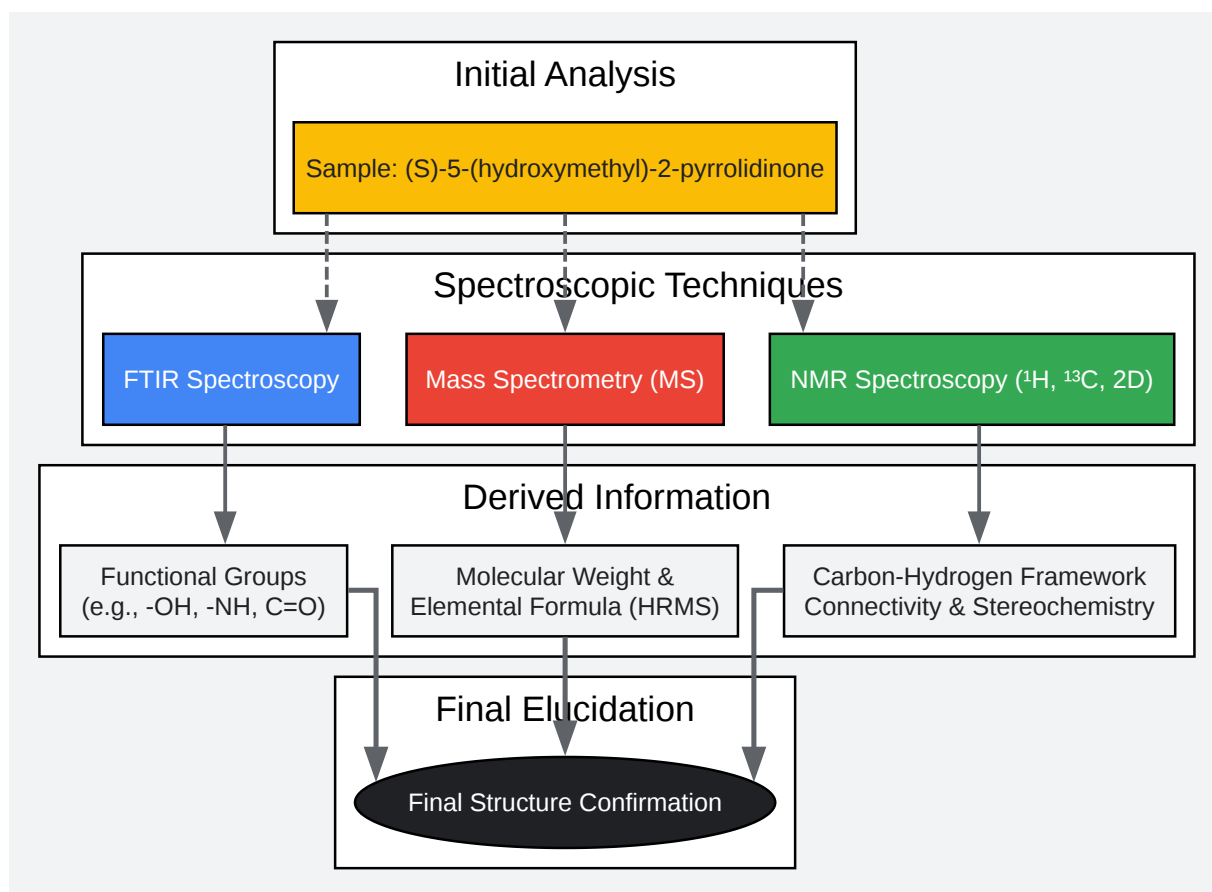
### 3.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for polar, non-volatile molecules like this one.[\[12\]](#)[\[13\]](#)

- Sample Preparation:
  - Prepare a stock solution by dissolving the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[13\]](#)
  - Perform a serial dilution of the stock solution with the same solvent or a mixture (e.g., 50:50 acetonitrile:water) to a final concentration in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.[\[13\]](#)
  - If any precipitate is observed, the solution must be filtered to prevent clogging the instrument.[\[13\]](#)
- Data Acquisition:
  - The prepared solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.
  - The sample is ionized, typically forming protonated molecules  $[\text{M}+\text{H}]^+$  in positive ion mode.
  - The ions are then separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio and detected.
  - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.[\[14\]](#)

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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